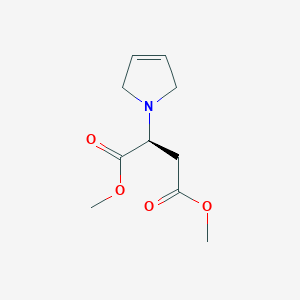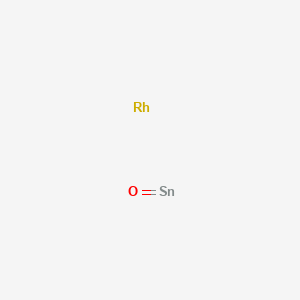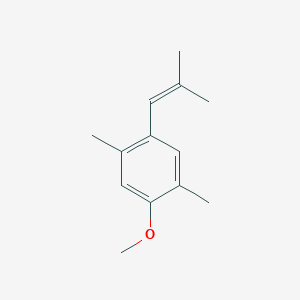
1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene, also known as methyl isoeugenol, is a chemical compound with the molecular formula C12H16O. It is a colorless to pale yellow liquid with a pleasant, clove-like aroma. This compound is found naturally in various essential oils, including ylang-ylang and citronella oils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene can be synthesized through the methylation of isoeugenol. The process involves the reaction of isoeugenol with potassium hydroxide and dimethyl sulfate under controlled conditions. The resulting product is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anesthetic agent.
Industry: It is used in the fragrance industry for the production of perfumes and flavorings
Wirkmechanismus
The mechanism of action of 1-methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to antioxidant defense and anti-inflammatory responses, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Isoeugenol: Similar in structure but lacks the methoxy group.
Eugenol: Contains a hydroxyl group instead of a methoxy group.
Methyleugenol: Similar structure but with different substitution patterns
Uniqueness: 1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pleasant aroma and potential therapeutic applications make it valuable in various fields .
Eigenschaften
CAS-Nummer |
667937-20-4 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-methoxy-2,5-dimethyl-4-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C13H18O/c1-9(2)6-12-7-11(4)13(14-5)8-10(12)3/h6-8H,1-5H3 |
InChI-Schlüssel |
SDVMESZCNNXQGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)C)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



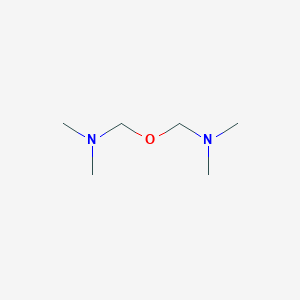
![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)
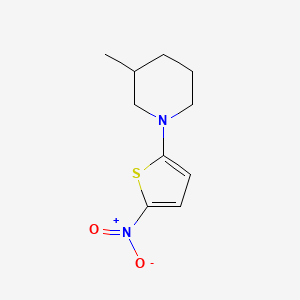


![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
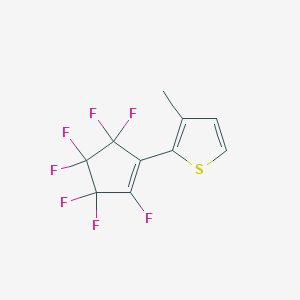
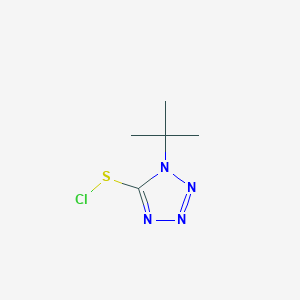
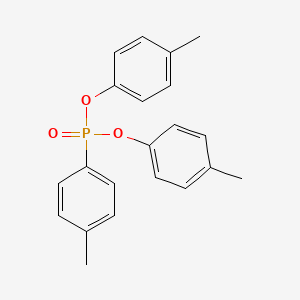
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
